molecular formula C6H8N2S B12441627 3-Methylthiophene-2-carboximidamide

3-Methylthiophene-2-carboximidamide

Cat. No.: B12441627
M. Wt: 140.21 g/mol
InChI Key: MLDVGYICGZVZGO-UHFFFAOYSA-N
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Description

3-Methylthiophene-2-carboximidamide is a heterocyclic compound containing a thiophene ring substituted with a methyl group at the third position and a carboximidamide group at the second position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylthiophene-2-carboximidamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Methylthiophene-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboximidamide group can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles like halogens or nucleophiles like amines under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-Methylthiophene-2-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylthiophene-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboximidamide group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 3-Methylthiophene-2-carboxaldehyde
  • 2-Methylthiophene
  • 3-Methylthiophene

Comparison: 3-Methylthiophene-2-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties. Compared to 3-Methylthiophene-2-carboxaldehyde, it has enhanced hydrogen bonding capabilities. Compared to 2-Methylthiophene and 3-Methylthiophene, it has additional functional groups that allow for more diverse chemical reactions and applications .

Properties

Molecular Formula

C6H8N2S

Molecular Weight

140.21 g/mol

IUPAC Name

3-methylthiophene-2-carboximidamide

InChI

InChI=1S/C6H8N2S/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H3,7,8)

InChI Key

MLDVGYICGZVZGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=N)N

Origin of Product

United States

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